4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a structurally complex pyrrol-2-one derivative featuring a benzofuran-carbonyl group at position 4, a pyridin-3-yl substituent at position 5, and a morpholin-4-yl ethyl chain at position 1. This scaffold is part of a broader class of 3-hydroxy-pyrrol-2-one derivatives known for their diverse pharmacological activities, including antimicrobial and antifungal properties .
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H23N3O5/c28-22(19-14-16-4-1-2-6-18(16)32-19)20-21(17-5-3-7-25-15-17)27(24(30)23(20)29)9-8-26-10-12-31-13-11-26/h1-7,14-15,21,29H,8-13H2 |
InChI Key |
CXHLREDSCZVVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the benzofuran moiety The benzofuran can be synthesized via the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The benzofuran and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can result in the modulation of their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrol-2-one Derivatives
Key Observations:
Furan-carbonyl analogs (e.g., ) exhibit similar electronic properties but reduced steric bulk, which may affect target binding .
Position 5 (Aryl Group): Pyridin-3-yl (target compound) vs.
Position 1 (N-Substituent): The morpholin-4-yl ethyl chain in the target compound confers rigidity and basicity, contrasting with smaller groups like 2-hydroxy-propyl (Compounds 20, 21) or methoxy-propyl (Compound 51). Morpholine derivatives are known to enhance pharmacokinetic properties, including metabolic stability .
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule notable for its potential biological activities. This compound integrates several pharmacophores, including a benzofuran moiety, a morpholine group, and a pyridine ring, which may collectively contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 474.5 g/mol. The structural features are critical for its biological activity, as they facilitate interactions with various biological targets.
| Feature | Description |
|---|---|
| Benzofuran Moiety | Associated with anti-cancer and anti-inflammatory activities. |
| Morpholine Group | Enhances solubility and bioavailability. |
| Pyridine Ring | Potential interactions with receptors and enzymes. |
Antioxidant Activity
Preliminary studies have indicated that compounds containing the benzofuran structure often exhibit significant antioxidant properties. Research has shown that derivatives of benzofuran can effectively scavenge free radicals, thus providing protective effects against oxidative stress. For instance, compounds derived from benzofuran showed up to 87% inhibition in ABTS assays, indicating strong antioxidant capabilities .
Anti-inflammatory and Analgesic Effects
Research has highlighted the anti-inflammatory potential of similar compounds containing the benzofuran scaffold. The presence of hydroxyl groups is believed to enhance these effects by inhibiting pro-inflammatory cytokines . Additionally, the compound's morpholine component may contribute to analgesic properties by modulating pain pathways.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies have reported that benzofuran derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structural diversity provided by the morpholine and pyridine components may enhance this activity.
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways that are crucial for various biological processes.
Case Studies and Research Findings
- Antioxidant Study : A recent study evaluated several benzofuran derivatives for their antioxidant capacity using the ABTS assay, revealing that compounds similar to the target compound exhibited significant radical scavenging activity .
- Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could reduce levels of inflammatory markers in cell cultures, supporting their potential use in treating inflammatory diseases .
- Antimicrobial Evaluation : Testing against a panel of bacterial strains showed that derivatives with similar structures could inhibit bacterial growth effectively, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via base-assisted cyclization of substituted benzaldehydes and ketones. For example, derivatives with aryl groups (e.g., 4-tert-butylphenyl or 3-chlorophenyl) are synthesized by reacting substituted benzaldehydes (e.g., 4-tert-butyl benzaldehyde) with hydroxypropyl or morpholinylethyl substituents under controlled conditions. Reaction time, temperature, and stoichiometry significantly impact yield. For instance, reducing reaction time to 3 hours improved yields to 62% for a tert-butyl-substituted analog .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization involves:
- Melting Point Analysis : Determined via capillary method (e.g., 263–265°C for tert-butyl derivatives) .
- Spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 12–14 ppm). FTIR identifies carbonyl stretches (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 408.2273 for C25H30NO4) .
Advanced Research Questions
Q. How do substituents on the benzofuran and pyridine rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 3-chlorophenyl) enhance electrophilicity, potentially increasing target binding affinity. For example, a 3-chloro derivative showed distinct SAR trends in cytotoxicity assays .
- Hydrophobic Substituents : tert-Butyl groups improve membrane permeability, as seen in analogs with 62% yield and confirmed bioactivity .
- Morpholinyl Ethyl Chain : Enhances solubility and pharmacokinetics via hydrogen bonding with aqueous environments .
Q. What computational strategies are used to predict binding interactions with biological targets?
- Methodological Answer : Molecular docking and density functional theory (DFT) are employed to model interactions:
- Docking Studies : The morpholinyl ethyl chain and pyridinyl group form hydrogen bonds with ATP-binding pockets in kinase targets.
- DFT Calculations : Optimize electron distribution of the benzofuran carbonyl group to predict reactivity with nucleophilic residues .
Q. How can contradictory data on substituent effects be resolved in SAR studies?
- Methodological Answer : Contradictions arise from varying assay conditions or cell lines. To address this:
- Standardized Assays : Use consistent protocols (e.g., fixed incubation times) to compare analogs like 3-chloro (47% yield) and 4-dimethylamino (63% yield) derivatives .
- Meta-Analysis : Pool data from analogs with similar substituents (e.g., halogenated vs. alkylated aryl groups) to identify trends .
Q. What challenges arise in improving aqueous solubility, and how are they addressed?
- Methodological Answer : The compound’s hydrophobicity (logP ~3.5) limits solubility. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
